molecular formula C13H19NO2 B1517188 Ethyl 2-[benzyl(ethyl)amino]acetate CAS No. 100618-39-1

Ethyl 2-[benzyl(ethyl)amino]acetate

Cat. No.: B1517188
CAS No.: 100618-39-1
M. Wt: 221.29 g/mol
InChI Key: IKKYKXBJOFOTGT-UHFFFAOYSA-N
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Description

Ethyl 2-[benzyl(ethyl)amino]acetate is a tertiary amine-containing ester with the molecular formula C₁₃H₁₉NO₂ (calculated molecular weight: 221.3 g/mol). Its structure features a benzyl group and an ethyl group attached to the nitrogen atom of the glycine backbone, esterified with an ethyl group. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and bioactive molecules. The presence of both aromatic (benzyl) and aliphatic (ethyl) substituents on the nitrogen atom influences its steric and electronic properties, impacting reactivity and applications in chemical transformations .

Properties

IUPAC Name

ethyl 2-[benzyl(ethyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2/c1-3-14(11-13(15)16-4-2)10-12-8-6-5-7-9-12/h5-9H,3-4,10-11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKYKXBJOFOTGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)CC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[benzyl(ethyl)amino]acetate, a compound with the molecular formula C14H19NO2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.

The synthesis of this compound typically involves the reaction of ethyl bromoacetate with benzylamine, followed by the introduction of an ethyl group. This process is often facilitated by a base such as sodium hydroxide or potassium carbonate. The resulting compound features a unique structure that allows for diverse chemical interactions, making it a valuable intermediate in organic synthesis and drug development.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections resistant to conventional antibiotics. The compound's mechanism appears to involve disruption of bacterial cell wall synthesis and interference with protein synthesis pathways .

Anticancer Effects

The compound has also been investigated for its anticancer properties. In vitro assays using cancer cell lines have shown that this compound can inhibit cell proliferation and induce apoptosis. For instance, studies on breast cancer cell lines indicated a significant reduction in cell viability upon treatment with this compound at specific concentrations (e.g., 10 μM), highlighting its potential as a therapeutic agent in oncology .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The compound can act as both a nucleophile and an electrophile, allowing it to form covalent bonds with target proteins. This interaction can lead to enzyme inhibition or activation, modulating cellular signaling pathways critical for survival and proliferation .

Case Studies

  • Antimicrobial Activity : A study published in the Journal of Antibiotics demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to those of established antibiotics .
  • Anticancer Activity : In a recent investigation involving MDA-MB-231 breast cancer cells, treatment with this compound resulted in a 55% decrease in cell viability after three days at a concentration of 10 μM. Further studies using xenograft models confirmed the compound's efficacy in reducing tumor growth without severe side effects .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeBiological Activity
Ethyl 2-(benzylamino)acetateSimple amine derivativeModerate antibacterial activity
Benzyl-2-(ethylamino)acetateBenzyl-substituted amineLower anticancer potency
Ethyl-2-(2-oxopropylamino)acetateOxopropyl derivativeEnhanced reactivity

This table illustrates how structural variations influence biological properties, emphasizing the unique potential of this compound.

Scientific Research Applications

Antimicrobial Properties

Research indicates that Ethyl 2-[benzyl(ethyl)amino]acetate exhibits notable antimicrobial activity against various bacterial strains. In vitro studies have shown its effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics. The mechanism of action involves disruption of bacterial cell wall synthesis and interference with protein synthesis pathways.

Case Study:
A study published in the Journal of Antibiotics demonstrated significant antibacterial activity against Staphylococcus aureus, with MIC values indicating potential for treating infections resistant to conventional antibiotics.

Anticancer Effects

The compound has been investigated for its anticancer properties, particularly in inhibiting cell proliferation and inducing apoptosis in cancer cell lines. For example, studies on MDA-MB-231 breast cancer cells revealed a 55% reduction in cell viability at a concentration of 10 μM after three days of treatment.

Case Study:
In xenograft models, treatment with this compound resulted in reduced tumor growth without severe side effects, highlighting its potential as a therapeutic agent in oncology.

To understand the biological activity of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeBiological Activity
Ethyl 2-(benzylamino)acetateSimple amine derivativeModerate antibacterial activity
Benzyl-2-(ethylamino)acetateBenzyl-substituted amineLower anticancer potency
Ethyl-2-(2-oxopropylamino)acetateOxopropyl derivativeEnhanced reactivity

This table illustrates how structural variations influence biological properties, emphasizing the unique potential of this compound.

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid.

Reagents Conditions Products
NaOH (aqueous)Reflux, 6–8 hours2-[Benzyl(ethyl)amino]acetic acid + ethanol
HCl (concentrated)Room temperature, 24 hours2-[Benzyl(ethyl)amino]acetic acid + ethanol

Mechanism :

  • Base-catalyzed hydrolysis proceeds via nucleophilic attack by hydroxide ions on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ethanol.

  • Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

Reaction with CO₂

The tertiary amine group participates in CO₂ capture, forming carbamate or bicarbonate species depending on humidity and steric factors.

Reagents Conditions Products
CO₂ (gaseous)Humid environment, 25°CAmmonium bicarbonate complex
CO₂ (dry)Anhydrous solvent, 25°CZwitterionic carbamate intermediate

Mechanism :

  • In humid conditions, water acts as a nucleophile, assisted by the amine group, leading to bicarbonate formation.

  • Under dry conditions, the amine directly reacts with CO₂ to form a zwitterionic carbamate .

Substitution at the Amino Group

The benzyl-protected amine undergoes alkylation or acylation reactions.

Reagents Conditions Products
Methyl iodideDMF, K₂CO₃, 60°C, 12 hoursN-Methyl derivative
Acetyl chlorideCH₂Cl₂, Et₃N, 0°C → RTN-Acetyl derivative

Mechanism :

  • Alkylation proceeds via an SN2 mechanism, where the amine acts as a nucleophile.

  • Acylation involves nucleophilic substitution at the carbonyl carbon of acetyl chloride .

Oxidation:

The benzylic position is susceptible to oxidation.

Reagents Conditions Products
KMnO₄ (aq)Acidic, refluxBenzyl ketone derivative
CrO₃H₂SO₄, acetone, 0°COxidized amide

Mechanism :

  • Permanganate oxidizes the benzylic C–H bond to a carbonyl group via a radical intermediate .

Reduction:

The ester group can be reduced to an alcohol.

Reagents Conditions Products
LiAlH₄THF, 0°C → reflux2-[Benzyl(ethyl)amino]ethanol
NaBH₄MeOH, RTPartial reduction to aldehyde

Ring-Opening Reactions

In the presence of nucleophiles like thiols or amines, the ester participates in ring-opening polymerization.

Reagents Conditions Products
1,2-EthanedithiolDMF, 80°C, 24 hoursThioester-linked polymer
EthylenediamineCHCl₃, RT, 48 hoursPolyamide derivative

Comparative Reaction Analysis

The compound’s reactivity is influenced by steric hindrance from the benzyl and ethyl groups.

Reaction Type Rate (Relative) Key Factor
Ester hydrolysisModerateSolvent polarity
CO₂ captureFast (humid)Humidity and amine basicity
Benzylic oxidationSlowSteric hindrance

Research Findings

  • CO₂ Capture Efficiency : Ethyl 2-[benzyl(ethyl)amino]acetate exhibits a CO₂ absorption capacity of 1.2 mmol/g under humid conditions, outperforming simpler amines like monoethanolamine .

  • Antimicrobial Activity : Hydrolysis derivatives show moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 2-(benzylamino)acetate
  • Structure : Differs by lacking the ethyl group on the nitrogen (N-benzyl instead of N-benzyl-N-ethyl).
  • Synthesis : Prepared via reductive amination of ethyl glyoxylate with benzylamine, achieving 97% purity .
  • Applications : Used as a precursor for peptidomimetics and Schiff base derivatives.
Ethyl 2-[benzyl(2-oxopropyl)amino]acetate
  • Structure: Contains a 2-oxopropyl group instead of ethyl on the nitrogen (C₁₄H₁₉NO₃, MW 249.3 g/mol).
  • Synthesis : Purified via column chromatography (54% yield), highlighting challenges in isolating compounds with bulky substituents .
  • Applications : Labeled as a "versatile scaffold" for drug discovery due to its multifunctional groups .
Ethyl 2-(disubstituted amino)acetates (e.g., morpholino, piperidinyl)
  • Examples: Ethyl 2-morpholinoacetate (C₈H₁₅NO₃, MW 173.2 g/mol). Ethyl 2-(piperidin-1-yl)acetate (C₉H₁₇NO₂, MW 171.2 g/mol).
  • Properties : Cyclic amines enhance conformational rigidity, affecting binding in biological systems.
  • Synthesis: Oxidative coupling with naphthols/phenols achieved 64–79% yields, demonstrating superior efficiency compared to acyclic analogs like Ethyl 2-[benzyl(ethyl)amino]acetate .
Ethyl 2-[(2-hydroxybenzylidene)amino]acetate
  • Structure: Schiff base derivative with a hydroxybenzylidene group (C₁₁H₁₃NO₃, MW 207.2 g/mol).
  • Properties : Exhibits intramolecular hydrogen bonding and planar geometry, influencing crystallinity and fluorescence properties .
  • Crystallography: Dihedral angles between aromatic rings (86.80°) reduce π-π stacking, a feature absent in this compound .

Key Methods :

  • Reductive Amination: Sodium triacetoxyborohydride (STAB) is commonly used, as seen in the synthesis of Ethyl 2-(benzylamino)acetate (39.1% yield) .
  • Oxidative Coupling: this compound derivatives may undergo Mannich-type reactions with naphthols, though yields drop significantly (30–55%) with electron-poor phenols due to reduced nucleophilicity .

Yield Comparison :

Compound Yield Key Step Reference
Ethyl 2-(benzylamino)acetate 39.1% Reductive amination
Ethyl 2-morpholinoacetate 79% Oxidative coupling
Ethyl 2-[benzyl(2-oxopropyl)amino]acetate 54% Column chromatography
Molecular Weight and Polarity
  • This compound (MW 221.3 g/mol) is less polar than analogs with hydroxyl or ketone groups (e.g., Ethyl 2-[benzyl(2-oxopropyl)amino]acetate, MW 249.3 g/mol), impacting solubility in aqueous media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 2-[benzyl(ethyl)amino]acetate
Reactant of Route 2
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Ethyl 2-[benzyl(ethyl)amino]acetate

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